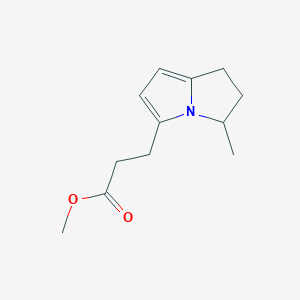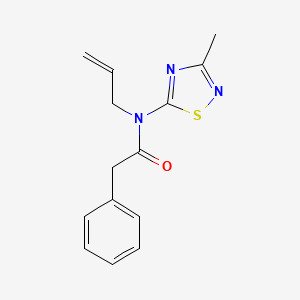![molecular formula C11H9N3O B3355279 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one CAS No. 62289-92-3](/img/structure/B3355279.png)
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one
Übersicht
Beschreibung
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one, also known as MN-64, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2012 and has since been the subject of extensive scientific research.
Wirkmechanismus
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one is a small molecule inhibitor that works by targeting the enzyme nicotinamide adenine dinucleotide (NAD) synthase. NAD synthase is an essential enzyme that is involved in the biosynthesis of NAD, a molecule that plays a critical role in cellular metabolism. By inhibiting NAD synthase, 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one disrupts cellular metabolism and induces cell death in cancer cells.
Biochemical and Physiological Effects:
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has been shown to have several biochemical and physiological effects. Studies have shown that 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one can induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and can be used in a variety of assays. 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has also been shown to have potent activity against several diseases, including cancer and infectious diseases. However, 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one also has several limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one. One potential direction is to further investigate its use in the treatment of cancer. Studies could focus on optimizing its dosing and administration to maximize its therapeutic effects. Another potential direction is to investigate its use in the treatment of infectious diseases, particularly those that are difficult to treat with current therapies. Additionally, further research could be done to better understand the mechanism of action of 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Studies have shown that 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one can inhibit the growth of cancer cells and induce cell death in cancer cells. 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one has been shown to have antiviral activity against several viruses, including influenza and hepatitis C.
Eigenschaften
IUPAC Name |
3-methyl-5H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-6-4-7-8-3-2-5-12-10(8)13-11(15)9(7)14/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGUVLNJRGKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490445 | |
| Record name | 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
CAS RN |
62289-92-3 | |
| Record name | 3-Methyl-3,5-dihydro-4H-pyrrolo[2,3-c][1,8]naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3355210.png)


![2-Methoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3355234.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B3355247.png)
![5-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B3355255.png)
![3-Nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3355262.png)

![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)
![7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B3355284.png)



![Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-](/img/structure/B3355312.png)